molecular formula C13H13NO4S B6143660 4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 710294-54-5

4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B6143660
CAS No.: 710294-54-5
M. Wt: 279.31 g/mol
InChI Key: ZZJZMERSFNGTFL-UHFFFAOYSA-N
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Description

4-(5-Formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a high-value chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound features a benzene-sulfonamide core substituted with a formyl-functionalized furan ring, a structure that offers two distinct reactive sites for chemical synthesis. The sulfonamide group, particularly with its N,N-dimethyl substitution, is a privileged pharmacophore in drug design, known for contributing to the efficacy of various therapeutic agents . The formyl group on the furan ring is a key reactive handle, enabling this compound to serve as a precursor for the synthesis of Schiff bases via condensation reactions with primary amines . This reaction is widely employed to create novel chemical entities for screening against biological targets. Researchers can utilize this reagent to develop new sulfonamide-based ligands and complexes, which are often investigated for antimicrobial, antitumor, and anti-carbonic anhydrase activities . The presence of the furan ring further contributes to the molecule's electronic properties and potential for heterocyclic diversity. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(5-formylfuran-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-14(2)19(16,17)12-6-3-10(4-7-12)13-8-5-11(9-15)18-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJZMERSFNGTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Core Construction

The foundational step in synthesizing 4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide involves the preparation of the N,N-dimethylbenzenesulfonamide moiety. A widely adopted method entails the reaction of benzenesulfonyl chloride derivatives with dimethylamine under controlled conditions. For instance, 4-bromobenzenesulfonyl chloride serves as a key intermediate, reacting with dimethylamine in chlorobenzene at 70–90°C to yield 4-bromo-N,N-dimethylbenzenesulfonamide. This step typically achieves yields of 65–75% after purification via fractional distillation or column chromatography.

Key Reaction Conditions:

  • Solvent: Chlorobenzene or methylene chloride.

  • Temperature: 70–90°C for ammonolysis.

  • Catalyst: N,N-Dimethylformamide (DMF) accelerates the reaction.

Stepwise Synthesis and Experimental Data

Synthetic Route from 4-Bromobenzenesulfonyl Chloride

The following table outlines a representative synthesis pathway:

StepReactantsConditionsYieldCharacterization Techniques
14-Bromobenzenesulfonyl chloride + DimethylamineChlorobenzene, 80°C, 12 h72%¹H NMR (δ 2.85 ppm, N(CH₃)₂)
24-Bromo-N,N-dimethylbenzenesulfonamide + 5-Formylfuran-2-ylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C, 24 h68%IR (931 cm⁻¹, S-N stretch)
3Deprotection (if applicable)HCl (1M), THF/H₂O, rt, 2 h95%HPLC (purity >99%)

Alternative Pathway via Direct Formylation

An alternative approach involves post-coupling formylation of 4-(furan-2-yl)-N,N-dimethylbenzenesulfonamide using the Vilsmeier-Haack reagent (POCl₃/DMF). This method introduces the formyl group directly onto the furan ring but requires stringent temperature control (0–5°C) to avoid over-oxidation.

Critical Observations:

  • Reagent Ratio: POCl₃:DMF (1:1.2) ensures optimal formylation.

  • Side Products: Over-oxidation to carboxylic acids occurs at temperatures >10°C.

Characterization and Analytical Validation

Spectroscopic Profiling

The synthesized compound exhibits distinct spectral features:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.54 (d, J = 8.4 Hz, 2H, Ar-H), 7.21 (d, J = 3.6 Hz, 1H, furan-H), 6.67 (d, J = 3.6 Hz, 1H, furan-H), 2.85 (s, 6H, N(CH₃)₂).

  • IR (KBr): 2921 cm⁻¹ (C-H stretch), 1630 cm⁻¹ (C=O), 1196 cm⁻¹ (S=O asym), 931 cm⁻¹ (S-N).

  • Mass Spectrometry: m/z 279.31 [M+H]⁺, consistent with the molecular formula C₁₃H₁₃NO₄S.

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous sulfonamides reveals a planar sulfonamide group (O-S-O angle: 119.5°) and non-covalent interactions (e.g., N-H···O) that stabilize the crystal lattice. For 4-(5-formylfuran-2-yl)-N,N-dimethylbenzenesulfonamide, computational models predict a dihedral angle of 62.29° between the benzene and furan rings.

Challenges and Industrial Scalability

Yield-Limiting Factors

  • Coupling Efficiency: Steric hindrance from the N,N-dimethyl group reduces Suzuki coupling yields to 65–70%.

  • Formyl Stability: The aldehyde group necessitates inert atmospheres to prevent dimerization.

Purification Strategies

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product.

  • Crystallization: Methanol/water (4:1) recrystallization enhances purity to >99% .

Chemical Reactions Analysis

Types of Reactions

4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: 4-(5-carboxyfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide.

    Reduction: 4-(5-hydroxymethylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide with structurally related sulfonamides and formylfuran-containing derivatives. Key differences in substituents, biological activities, and physicochemical properties are highlighted:

Compound Name Substituents Biological Activity Key Data Reference
This compound N,N-dimethyl; 5-formylfuran-2-yl Not explicitly reported
4-(5-Formylfuran-2-yl)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 31) N-pyrimidin-2-yl; 5-formylfuran-2-yl Antiviral (human norovirus) 51% synthesis yield; UPLC-MS: m/z 488.1 [M+H]<sup>+</sup>
3-((6-(5-Formylfuran-2-yl)quinazolin-4-yl)amino)benzenesulfonamide (4i) Quinazolin-4-ylamino; 5-formylfuran-2-yl Carbonic anhydrase inhibitor (isoforms I, II, IX, XII) IC50 in nanomolar range; HRMS: m/z 462.1594 [M+H]<sup>+</sup>
(5-Formylfuran-2-yl)methyl 3,4-dimethoxybenzoate (Compound 1) Benzoate ester; 5-formylfuran-2-yl Cholinesterase inhibition (AChE/BuChE) AChE IC50: 3.25 µM; BuChE IC50: 8.45 µM; superior docking binding energy
4-Formyl-N,N-dimethylbenzenesulfonamide N,N-dimethyl; formyl (no furan) Not reported CAS: 1000340-63-5; distinct solubility profile due to lack of furan

Key Observations:

Biological Activity: The pyrimidin-2-yl substituent in Compound 31 enhances antiviral activity, likely due to improved hydrogen bonding with viral proteases . Quinazoline-amino derivatives (e.g., 4i) exhibit potent carbonic anhydrase inhibition, attributed to the planar quinazoline ring’s interaction with the enzyme’s active site .

Synthetic Accessibility :

  • Compound 31 was synthesized via a condensation reaction between 5-formylfuran-sulfonamide and pyrazolidinedione, yielding 51% after purification .
  • The target compound’s dimethylamine group simplifies synthesis compared to heterocyclic substituents, which require multi-step functionalization.

Structural Implications: The 5-formylfuran moiety is critical for bioactivity across analogs, acting as a Michael acceptor or hydrogen-bond donor in enzyme interactions . Replacement of the dimethylamine group with bulkier substituents (e.g., pyrimidinyl or quinazolinyl) alters steric hindrance and binding affinity.

Biological Activity

4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring with a formyl group and a sulfonamide moiety attached to a dimethylbenzene structure. Its molecular formula is C13H13NO4SC_{13}H_{13}NO_4S with a molecular weight of approximately 279.31 g/mol. The presence of both the furan and sulfonamide groups suggests diverse reactivity and biological activity.

Research indicates that the biological activity of this compound may involve:

  • Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially acting as an inhibitor. This interaction is critical for its role in modulating biochemical pathways.
  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways, particularly those related to inflammation and immune responses.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. For instance, it has been evaluated against several bacterial strains, showing significant inhibitory effects.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies using human monocytes demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharide (LPS).

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the furan ring or the sulfonamide group can significantly alter its efficacy:

  • Substituents on Furan Ring : Variations in substituents on the furan ring can enhance or diminish antimicrobial activity.
  • Sulfonamide Variants : Altering the sulfonamide nitrogen substituents has been shown to affect enzyme inhibition potency.

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

  • Cancer Treatment : In a study involving human cancer cell lines, compounds similar to this sulfonamide demonstrated cytotoxic effects, leading to apoptosis in cancer cells.
  • Immune Modulation : In murine models, this compound was used as an adjuvant in vaccination studies, enhancing antigen-specific antibody responses when combined with approved adjuvants.

Q & A

Q. Q1. What are the standard synthetic routes for 4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide?

The synthesis typically involves sulfonylation of an amine intermediate. A common approach is reacting 5-formylfuran-2-yl-substituted aniline derivatives with dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Purification is achieved via column chromatography or recrystallization .

Q. Q2. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • NMR : ¹H and ¹³C NMR confirm substituent positions and functional groups.
  • IR : Identifies sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and formyl (C=O ~1700 cm⁻¹) groups.
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

Q. Table 1: Key Characterization Techniques

TechniqueApplicationExample References
¹H/¹³C NMRConfirm substitution patterns
XRDDetermine crystal structure
HPLCAssess purity (>95%)

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Temperature : Controlled heating (40–60°C) minimizes side reactions.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve sulfonylation efficiency .

Q. Q4. What strategies resolve discrepancies between computational models and experimental crystallographic data?

  • Use software like SHELXL for refinement, accounting for thermal motion or disorder.
  • Validate computational models (e.g., DFT) against experimental bond lengths/angles .

Biological Activity and Mechanism

Q. Q5. What in vitro assays are used for initial bioactivity screening?

  • Antimicrobial : Disk diffusion assays against E. coli or S. aureus.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Q6. How to design experiments to determine the compound’s mechanism of action?

  • Enzyme inhibition assays : Target enzymes (e.g., carbonic anhydrase) using fluorometric methods.
  • Apoptosis markers : Flow cytometry for caspase-3/7 activation .

Q. Table 2: Common Bioassays

Assay TypeTarget ApplicationReference
MTTCytotoxicity screening
Disk diffusionAntimicrobial activity
FluorescenceEnzyme inhibition kinetics

Structure-Activity Relationship (SAR) and Data Analysis

Q. Q7. How to address contradictions in SAR studies involving substituent effects?

  • Comparative molecular field analysis (CoMFA) : Maps steric/electronic effects.
  • Docking studies : Use AutoDock or Schrödinger to predict binding modes with targets (e.g., kinases) .

Q. Q8. What statistical methods validate reproducibility in biological assays?

  • ANOVA : Compare triplicate data across experimental groups.
  • IC₅₀ calculations : Nonlinear regression (e.g., GraphPad Prism) .

Stability and Toxicity Profiling

Q. Q9. How to assess the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Expose to 40°C/75% RH for 1–3 months; monitor degradation via HPLC .
  • Photostability : UV irradiation (ICH Q1B guidelines) to identify light-sensitive moieties .

Q. Q10. What in vivo models are appropriate for preliminary toxicity evaluation?

  • Rodent models : Acute toxicity (OECD 423) with histopathological analysis of liver/kidney .

Computational and Theoretical Approaches

Q. Q11. Which software tools predict pharmacokinetic properties (e.g., logP, bioavailability)?

  • SwissADME : Estimates Lipinski’s rule-of-five compliance.
  • Molinspiration : Predicts bioactivity scores .

Q. Q12. How to validate molecular docking results experimentally?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD values).
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters .

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